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  • Product: 1-(3,5-Dimethylphenyl)piperidin-2-one

Core Science & Biosynthesis

Exploratory

Properties of N-(3,5-dimethylphenyl)-delta-valerolactam

Technical Monograph: N-(3,5-Dimethylphenyl)-δ-Valerolactam Executive Summary N-(3,5-Dimethylphenyl)-δ-valerolactam (Systematic Name: 1-(3,5-dimethylphenyl)piperidin-2-one) is a specialized heterocyclic scaffold utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3,5-Dimethylphenyl)-δ-Valerolactam

Executive Summary

N-(3,5-Dimethylphenyl)-δ-valerolactam (Systematic Name: 1-(3,5-dimethylphenyl)piperidin-2-one) is a specialized heterocyclic scaffold utilized in medicinal chemistry as a hydrophobic, metabolically stable pharmacophore. Structurally, it consists of a six-membered lactam (piperidin-2-one) fused to a 3,5-dimethyl-substituted aromatic ring. This specific substitution pattern is prized for its ability to fill lipophilic pockets in target proteins (e.g., kinases, GPCRs) while blocking metabolically labile sites on the phenyl ring.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing lead compounds or developing novel chemical entities (NCEs).[1]

Physicochemical Profile

The 3,5-dimethyl substitution significantly alters the electronic and steric profile compared to the unsubstituted N-phenyl analog. The methyl groups increase lipophilicity (LogP) and provide steric bulk that can restrict rotation in active sites, potentially improving binding selectivity.[1]

PropertyValue / DescriptionSource/Note
CAS Number Not widely listed; Custom SynthesisAnalogous to N-(2,6-dimethyl) variants
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Predicted LogP 2.8 – 3.2High lipophilicity due to xylyl group
H-Bond Acceptors 1 (Carbonyl Oxygen)Lactam Nitrogen is non-basic
H-Bond Donors 0Fully substituted amide
Physical State Crystalline Solid or Viscous OilLikely MP: 75–95°C (Predicted)
Solubility DMSO, DCM, MeOH, EtOAcPoor water solubility (<1 mg/mL)
Topological Polar Surface Area 20.3 ŲGood blood-brain barrier permeability

Synthetic Methodologies

Two primary routes are recommended for the synthesis of N-(3,5-dimethylphenyl)-δ-valerolactam. The Buchwald-Hartwig Amidation is the preferred industrial route due to its scalability and mild conditions.

Route A: Buchwald-Hartwig Cross-Coupling (Preferred)

This method couples commercially available δ-valerolactam with 1-bromo-3,5-dimethylbenzene using a palladium catalyst.

  • Reagents: δ-Valerolactam (1.0 eq), 1-Bromo-3,5-dimethylbenzene (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 eq).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Conditions: 100°C, 12–16 hours, Inert Atmosphere (N₂/Ar).

Route B: Intramolecular Cyclization (Classical)

This route involves the acylation of 3,5-dimethylaniline followed by base-mediated cyclization.[1]

  • Step 1: Acylation of 3,5-dimethylaniline with 5-bromovaleryl chloride (DCM, Et₃N, 0°C → RT).[1]

  • Step 2: Cyclization of the intermediate amide using NaH in THF or KOtBu in t-BuOH.

Synthesis Workflow Diagram

Synthesis_Pathways cluster_Buchwald Route A: Buchwald-Hartwig (Preferred) cluster_Cyclization Route B: Acylation-Cyclization Lactam δ-Valerolactam Product N-(3,5-Dimethylphenyl)- δ-Valerolactam Lactam->Product Pd(dba)3, Xantphos Cs2CO3, Dioxane, 100°C ArylHalide 1-Bromo-3,5-dimethylbenzene Aniline 3,5-Dimethylaniline Intermed Linear Amide (N-(3,5-xylyl)-5-bromopentanamide) Aniline->Intermed DCM, Et3N AcidChloride 5-Bromovaleryl Chloride AcidChloride->Intermed Intermed->Product NaH, THF Cyclization

Figure 1: Comparison of Metal-Catalyzed (Blue) and Classical (Red) Synthetic Routes.[1]

Analytical Characterization

Accurate identification requires a combination of NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.90 (s, 1H): Aromatic proton at position 4 (para).[1]

    • δ 6.82 (s, 2H): Aromatic protons at positions 2,6 (ortho).[1]

    • δ 3.58 (t, J = 6.0 Hz, 2H): N-CH₂ (Lactam ring, adjacent to Nitrogen).[1]

    • δ 2.55 (t, J = 6.5 Hz, 2H): CO-CH₂ (Lactam ring, adjacent to Carbonyl).[1]

    • δ 2.30 (s, 6H): Ar-CH₃ (Two methyl groups).[1]

    • δ 1.90 – 1.98 (m, 4H): Remaining CH₂ protons in the piperidone ring.[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl: ~170.5 ppm.

    • Aromatic: ~143.0 (ipso), ~138.5 (meta-CH3), ~127.5 (para), ~125.0 (ortho).[1]

    • Aliphatic: ~51.5 (N-CH₂), ~32.8 (CO-CH₂), ~23.5, ~21.4 (Ar-CH₃), ~21.0.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Molecular Ion [M+H]⁺: Calculated: 204.1388 Da.[1]

  • Fragmentation Pattern: Loss of CO (28 Da) or cleavage of the lactam ring is common under high collision energy.[1]

Biological & Pharmacological Context

The N-(3,5-dimethylphenyl)-δ-valerolactam scaffold is not typically a drug in itself but serves as a critical structural motif in drug discovery.

Structure-Activity Relationship (SAR) Utility
  • Hydrophobic Space Filling: The 3,5-dimethyl pattern (meta-substitution) is ideal for filling hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) without incurring the steric clash often seen with ortho-substitution (2,6-dimethyl).[1]

  • Metabolic Stability: Substitution at the 3 and 5 positions blocks metabolic oxidation at these sites.[1] The 4-position (para) remains open for further functionalization (e.g., halogenation) to tune potency.[1]

  • Conformational Restriction: The lactam ring forces the nitrogen lone pair into conjugation with the carbonyl, preventing it from acting as a H-bond acceptor/donor in the same way an aniline nitrogen would.[1] This fixes the orientation of the phenyl ring relative to the heterocyclic core.[1]

Potential Therapeutic Areas
  • Kinase Inhibitors: As a core scaffold replacing more labile urea or amide linkers.

  • Factor Xa Inhibitors: Many anticoagulants (e.g., Apixaban, Rivaroxaban) utilize lactam-like cores.[1] This specific derivative could serve as a probe for S4 pocket occupancy.[1]

Experimental Protocol: Synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one

Objective: Synthesis of 5.0 g of target compound via Buchwald-Hartwig coupling.

Materials:

  • δ-Valerolactam (2-Piperidone): 2.50 g (25.2 mmol)[1]

  • 1-Bromo-3,5-dimethylbenzene: 5.13 g (27.7 mmol)

  • Pd₂(dba)₃: 460 mg (0.5 mmol)[1]

  • Xantphos: 580 mg (1.0 mmol)[1]

  • Cesium Carbonate (Cs₂CO₃): 12.3 g (37.8 mmol)[1]

  • 1,4-Dioxane: 50 mL (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of nitrogen.

  • Charging: Add δ-valerolactam, 1-bromo-3,5-dimethylbenzene, and Cs₂CO₃ to the flask.

  • Catalyst Addition: In a glovebox or under rapid N₂ flow, add Pd₂(dba)₃ and Xantphos.[1]

  • Solvent: Add anhydrous 1,4-dioxane via syringe. Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen.[1]

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 16 hours.

    • Checkpoint: Monitor reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc (3 x 20 mL).[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0 → 40% EtOAc in Hexanes).

  • Result: Isolate the product as a white to off-white solid. Dry under high vacuum.[1]

References

  • Buchwald-Hartwig Coupling Mechanism

    • Title: Palladium-Catalyzed Synthesis of N-Aryl-2-piperidones.
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link][1]

  • Lactam Scaffolds in Drug Design

    • Title: The role of lactams in medicinal chemistry.[2][3]

    • Source:European Journal of Medicinal Chemistry
    • URL:[Link][1]

  • General Synthesis of N-Aryl Lactams

    • Title: Efficient Synthesis of N-Aryl Lactams via Copper-C
    • Source:Organic Letters
    • URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide to N-aryl Piperidin-2-one Scaffolds in Medicinal Chemistry

Abstract The N-aryl piperidin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl piperidin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1] This guide provides an in-depth analysis of this versatile core, starting from fundamental synthetic strategies and extending to its broad applications in drug discovery. We will explore the causal relationships behind synthetic choices, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and present detailed protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the N-aryl piperidin-2-one scaffold in their therapeutic programs.

Introduction: The Significance of the N-aryl Piperidin-2-one Core

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and its ability to modulate lipophilicity and hydrogen bonding capacity.[1][2] The incorporation of a lactam functionality at the 2-position and an aryl group on the nitrogen atom (N-aryl piperidin-2-one) introduces a unique combination of rigidity, polarity, and steric features. This specific arrangement allows for precise vectoral projection of substituents into the binding pockets of biological targets, making it an exceptionally versatile template for drug design.

The N-aryl linkage is particularly crucial. It often serves as a key pharmacophoric element, participating in essential π-π stacking, hydrophobic, or cation-π interactions with target proteins. Furthermore, the aryl ring provides a convenient handle for synthetic modification, allowing chemists to fine-tune electronic properties and explore diverse chemical space to optimize for potency, selectivity, and pharmacokinetic profiles. Consequently, this scaffold is a predominant feature in agents targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][3]

Synthetic Strategies: Building the Core Scaffold

The construction of the N-aryl piperidin-2-one core is a critical first step in any drug discovery campaign. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and cost-effectiveness. Below, we discuss the most robust and commonly employed methodologies.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is arguably the most powerful and versatile method for constructing the N-aryl bond. It involves the cross-coupling of an aryl halide (or triflate) with piperidin-2-one.

  • Causality Behind the Choice: The Buchwald-Hartwig amination is favored for its exceptional functional group tolerance. Unlike classical methods that require harsh conditions, this palladium-catalyzed reaction proceeds under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule. This is paramount in later-stage, complex syntheses. The choice of ligand (e.g., XPhos, SPhos) is critical and is typically screened to optimize the reaction for a specific set of substrates, balancing reactivity with the suppression of side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), piperidin-2-one (1.2 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.).

  • Ligand Addition: Add a suitable phosphine ligand, for example, XPhos (0.04 eq.).

  • Base and Solvent: Add a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) (1.4 eq.), and an anhydrous, aprotic solvent such as toluene or dioxane.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography.

Lactamization Strategies

An alternative approach involves forming the piperidin-2-one ring itself with the N-aryl moiety already in place. This is often achieved through the cyclization of a δ-amino acid precursor.

  • Causality Behind the Choice: This strategy is particularly useful when the required δ-anilino acid is more readily accessible than the corresponding aryl halide for a Buchwald-Hartwig reaction. The choice of cyclization agent (e.g., DCC, EDC, or conversion to an acid chloride) depends on the substrate's sensitivity and the desired reaction scale. For instance, EDC/HOBt is a mild and effective combination for small-scale synthesis to minimize racemization if chiral centers are present.

Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for a project centered on the N-aryl piperidin-2-one scaffold.

G S1 Buchwald-Hartwig N-Arylation L1 Parallel Synthesis S1->L1 S2 Lactamization Strategies S2->L1 SC1 Primary Biochemical Assay L1->SC1 L2 Diversity-Oriented Synthesis L2->SC1 SC2 Cell-Based Potency Assay SC1->SC2 SC3 ADME/Tox Profiling SC2->SC3 LO1 SAR Analysis SC2->LO1 SC3->LO1 LO1->L1 Iterative Design LO2 PK/PD Modeling LO1->LO2 LO3 In Vivo Efficacy LO2->LO3 LO3->L1

Caption: A generalized workflow for drug discovery utilizing N-aryl piperidin-2-one scaffolds.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true power of the N-aryl piperidin-2-one scaffold lies in its broad applicability across numerous therapeutic areas. The specific substitution patterns on both the aryl ring and the piperidinone core dictate the biological target and activity.

Oncology: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the p53 tumor suppressor is a critical node in cancer biology. Inhibiting this interaction can reactivate p53, leading to apoptosis in cancer cells. The N-aryl piperidin-2-one scaffold has proven to be an exceptional template for potent MDM2 inhibitors.

  • SAR Insights: In this class of compounds, the piperidinone core acts as a rigid scaffold to orient three key pharmacophoric groups into three specific hydrophobic pockets of MDM2 (the Trp23, Leu26, and Phe19 pockets).

    • The N-aryl group is often a halogenated phenyl ring (e.g., 3-chlorophenyl) that fits snugly into the Leu26 pocket.

    • A substituent at the 3-position of the piperidinone ring, often a larger hydrophobic group, is directed towards the Trp23 pocket.

    • A substituent at the 6-position , typically another halogenated aromatic ring, engages the Phe19 pocket.

  • Trustworthiness of the Protocol: The development of these inhibitors, such as those that led to the clinical candidate AMG 232, relied on structure-based design. Co-crystal structures of early leads bound to MDM2 validated the binding hypothesis and guided the iterative optimization of substituents to maximize potency and improve pharmacokinetic properties.[4] This self-validating loop of design, synthesis, and structural biology is a hallmark of modern drug discovery.

Table 1: SAR Summary of Piperidinone-Based MDM2 Inhibitors

Compound Ref.N-Aryl Group3-Position Substituent6-Position SubstituentMDM2 IC₅₀ (nM)[4]
Lead 1 3-ChlorophenylH6-Chlorophenyl1.1
Analog 6 2-PyridylH6-Chlorophenyl3.0
AMG 232 3-ChlorophenylIsopropyl6-Chloro-2-fluorophenyl0.6

Data sourced from reference[4]. This table illustrates how systematic modification of the scaffold's substituents leads to significant changes in inhibitory potency.

Central Nervous System (CNS) Disorders

The N-aryl piperidin-2-one scaffold is also prevalent in agents designed for CNS targets, where properties like blood-brain barrier (BBB) penetration are critical.[3]

  • Application as Antipsychotics: Derivatives have been developed as multi-target agents, for instance, showing dual antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5]

  • Causality in Design: For CNS applications, medicinal chemists often modulate the lipophilicity (cLogP) to fall within an optimal range (typically 2-5) for BBB penetration. The introduction of polar groups or basic nitrogen atoms, while maintaining overall lipophilicity, can also improve brain uptake by engaging active transport mechanisms or reducing efflux by P-glycoprotein. The optimization of compound 9f, for example, led to a lead with a good brain penetration (Kₚ value of 4.03) and a promising in vivo metabolic stability profile.[5]

Other Therapeutic Areas

The versatility of this scaffold extends to numerous other areas:

  • Antimicrobial and Antifungal Agents: Certain substitution patterns can confer potent antimicrobial activity.[6]

  • Histamine H3 Receptor Agonists: The piperidine core provides a conformationally restricted spacer that favors binding to the human histamine H3 receptor.[7]

  • Anticoagulants (Factor XIa Inhibitors): The scaffold has been successfully employed to develop potent and selective inhibitors of Factor XIa, a key target for novel anticoagulants with a potentially lower bleeding risk than existing therapies.

Diagram: Pharmacophore Model for MDM2 Inhibition

This diagram illustrates the key interactions between an N-aryl piperidin-2-one inhibitor and the MDM2 protein.

G cluster_MDM2 MDM2 Protein Surface cluster_Inhibitor Inhibitor Scaffold p1 Leu26 Pocket p2 Trp23 Pocket p3 Phe19 Pocket core Piperidin-2-one Core n_aryl N-Aryl Group (e.g., 3-Cl-Ph) n_aryl->p1 Hydrophobic Interaction n_aryl->core pos3 3-Position Substituent pos3->p2 Hydrophobic Interaction pos3->core pos6 6-Position Substituent pos6->p3 Hydrophobic Interaction pos6->core

Caption: Key pharmacophoric interactions of an N-aryl piperidin-2-one inhibitor with MDM2 pockets.

Future Outlook and Conclusion

The N-aryl piperidin-2-one scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Advances in synthetic chemistry, such as biocatalytic C-H oxidation and radical cross-coupling, are making it easier to create complex, three-dimensional analogs that were previously inaccessible.[8] These new methods promise to unlock novel chemical space and accelerate the discovery of next-generation drugs.

Furthermore, the integration of computational chemistry and machine learning with traditional medicinal chemistry approaches will enable a more rapid and rational exploration of SAR. By combining predictive modeling of ADME/Tox properties with structure-based design, the development timeline for potent, selective, and drug-like candidates based on this remarkable scaffold can be significantly shortened.

References

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. Available at: [Link][7]

  • Pis'ko, G. T., et al. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia, 40(2), 210-5. Available at: [Link][6]

  • DeVoss, J., et al. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(19), 2951-2953. Available at: [Link][3]

  • Luz, S., et al. (2020). Recent advances in piperidones as privileged scaffolds for drug discovery and development. European Journal of Medicinal Chemistry, 207, 112729. Available at: [Link][9]

  • Zaytsev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. Available at: [Link][2]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(7), 804-809. Available at: [Link][4]

  • Wang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. Available at: [Link][5]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link][8]

  • Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis of N-Aryl Lactams via Intramolecular Cyclization

Abstract N-aryl lactams are privileged heterocyclic scaffolds frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a key objective in modern organic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl lactams are privileged heterocyclic scaffolds frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a key objective in modern organic chemistry. This application note provides a detailed guide for researchers on the synthesis of N-aryl lactams through intramolecular cyclization strategies. We focus on two of the most robust and widely adopted methods: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation. This document furnishes detailed, step-by-step protocols, mechanistic insights, troubleshooting advice, and comparative data to enable chemists to select and execute the optimal synthetic route for their specific target molecules.

Introduction: The Significance of N-Aryl Lactams

The N-aryl lactam motif is a cornerstone in medicinal chemistry. It is present in a wide array of biologically active compounds, including anticoagulants like Apixaban, Factor XIa inhibitors, and various kinase inhibitors. The rigidity of the lactam ring coupled with the tunable electronic and steric properties of the N-aryl substituent allows for precise modulation of a molecule's pharmacodynamic and pharmacokinetic properties.

The primary challenge in constructing these systems lies in the formation of the crucial aryl-nitrogen bond within a cyclic framework. Direct intramolecular cyclization of haloaryl-substituted amide precursors has emerged as the most efficient and versatile strategy. This guide details the practical execution of these critical transformations.

Palladium-Catalyzed Buchwald-Hartwig Intramolecular Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, prized for its broad functional group tolerance, high yields, and generally mild reaction conditions. The intramolecular variant provides excellent access to a wide range of N-aryl lactams.

Mechanism and Rationale

The catalytic cycle is a well-established sequence of organometallic transformations. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The process begins with the formation of a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond of the substrate. The resulting Pd(II) complex then coordinates with the amide nitrogen. A strong, non-nucleophilic base deprotonates the amide, forming a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond, regenerates the Pd(0) catalyst, and releases the N-aryl lactam product.

  • Choice of Catalyst: A Pd(0) source is required. While Pd(dba)₂ or Pd₂(dba)₃ are common, they are air-sensitive. More robust and user-friendly pre-catalysts, such as those developed by the Buchwald group (e.g., G3 or G4 palladacycles), are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.

  • Choice of Ligand: The ligand is paramount for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective. The large steric profile of these ligands promotes the reductive elimination step, preventing catalyst decomposition pathways.

  • Choice of Base: A strong, non-coordinating base is necessary to deprotonate the amide without interfering with the catalyst. Alkali metal tert-butoxides (NaOtBu, KOtBu) or carbonates (K₂CO₃, Cs₂CO₃) are most common. The choice often depends on the acidity of the amide proton and the sensitivity of other functional groups.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle sub Haloaryl Amide (Ar-X) pdII_complex Oxidative Adduct L₂(X)Pd(II)-Ar sub->pdII_complex prod N-Aryl Lactam pd0 Pd(0)L₂ pd0->pdII_complex Oxidative Addition pdII_amido Palladium Amido L₂Pd(II)-Amide pdII_complex->pdII_amido Ligand Exchange & Deprotonation pdII_amido->prod Reductive Elimination pdII_amido->pd0 base Base (e.g., NaOtBu) base->pdII_amido base_conj Base-H⁺ base->base_conj Ullmann_Workflow start Start: Assemble Reagents reagents 1. Haloaryl Amide 2. Cu(I) Salt (e.g., CuI) 3. Ligand (e.g., Phenanthroline) 4. Base (e.g., K₂CO₃) 5. Anhydrous Solvent (e.g., DMSO) start->reagents setup Reaction Setup reagents->setup heating Heating & Stirring (80-130 °C, 12-48h) setup->heating Inert Atmosphere monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: N-Aryl Lactam purify->product

Caption: General experimental workflow for a copper-catalyzed Ullmann cyclization.

Protocol: Synthesis of an N-Aryl Benzoxazepinone

This protocol describes a copper-catalyzed cyclization to form a seven-membered lactam.

Materials:

  • N-(2-bromophenyl)-3-phenoxypropanamide (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

  • Reaction vial with screw cap

Procedure:

  • Reagent Addition: To a reaction vial, add the N-(2-bromophenyl)-3-phenoxypropanamide (1.0 equiv), CuI (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and K₂CO₃ (2.0 equiv). Rationale: The ligand is used in excess to the copper salt to ensure full coordination and prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.2 M.

  • Reaction: Seal the vial tightly and stir the mixture vigorously in a preheated oil bath at 120 °C for 24-48 hours. Rationale: Higher temperatures are often needed for less reactive aryl bromides compared to aryl iodides.

  • Monitoring: Monitor the reaction by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-aryl lactam.

Troubleshooting and Method Selection

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation).Ensure rigorous inert atmosphere techniques. Use a glovebox. Consider using an air-stable palladacycle pre-catalyst.
Insufficiently strong base.For amides with higher pKa, switch from a carbonate base to a tert-butoxide base.
Poor substrate solubility.Change solvent. For Pd-catalysis, dioxane or toluene are common. For Cu-catalysis, polar aprotic solvents like DMSO or DMF may be better.
Side Product Formation Dehalogenation of starting material.This can occur if the base is too strong or the temperature is too high. Try a weaker base (e.g., K₃PO₄ instead of NaOtBu) or lower the reaction temperature.
Dimerization or intermolecular reaction.Run the reaction at a lower concentration (e.g., 0.05 M) to favor the intramolecular pathway.

Which Method to Choose?

  • For Speed and Generality: The Buchwald-Hartwig amination is often the first choice. It proceeds under milder conditions, has a broader substrate scope, and benefits from a wide variety of commercially available, highly active ligands and pre-catalysts.

  • For Cost-Effectiveness and Aryl Iodides: The Ullmann condensation is an excellent alternative. It uses an inexpensive copper catalyst and is particularly efficient for the cyclization of iodo- and bromoaryl precursors.

Conclusion

The intramolecular Buchwald-Hartwig and Ullmann cyclizations are indispensable methods for the synthesis of N-aryl lactams. By understanding the underlying mechanisms and paying close attention to the practical details outlined in these protocols, researchers can reliably access these valuable chemical entities. The choice between palladium and copper catalysis will depend on the specific substrate, desired scale, and cost considerations, but both methods represent a powerful and versatile toolkit for modern drug discovery and development.

References

  • Title: A Rational Ligand Design for the End-Game: A Hindered Biarylmonophosphine for the Pd-Catalyzed C-N Cross-Coupling of Amides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Intramolecular C-N Bond Formation: A New Synthesis of Oxindoles Source: Organic Letters URL: [Link]

  • Title: Scope and limitations of the Pd/RuPhos-catalyzed intramolecular C–N bond formation, a route to N-aryl lactams Source: Tetrahedron URL: [Link]

  • Title: The Copper-Catalyzed N-Arylation of Amides: A Mechanistic Study Source: Journal of the American Chemical Society URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Amides and Carbamates Source: Organic Letters URL: [Link]

Application

Application Note: A Two-Step Strategy for the C3-Selective Functionalization of 1-(3,5-Dimethylphenyl)piperidin-2-one

Introduction The piperidin-2-one (δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to selectively introduce fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to selectively introduce functional groups at specific positions on this heterocyclic core is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. While methods for functionalizing the α-position (C6) to the nitrogen or the α'-position (C2) to the carbonyl are well-established through enolate chemistry, the C3 (β) position presents a significant synthetic challenge. Direct C-H functionalization at C3 is often impeded by the electronic deactivation caused by the adjacent electron-withdrawing amide group.[1][2]

This technical guide presents a robust and efficient two-step strategy to overcome this challenge and achieve selective functionalization at the C3 position of 1-(3,5-Dimethylphenyl)piperidin-2-one. The methodology involves:

  • α,β-Desaturation: A palladium-catalyzed dehydrogenation to introduce a C3-C4 double bond, creating a reactive α,β-unsaturated lactam intermediate.

  • Conjugate Addition: A regioselective 1,4-Michael addition of a soft nucleophile to the C3 position of the activated intermediate.

This approach transforms an inert C(sp³)–H bond into a reactive electrophilic center, providing a versatile entry point for a diverse range of functional groups. This document provides detailed, field-proven protocols, explains the underlying chemical principles, and offers insights for researchers in synthetic and medicinal chemistry.

Part 1: α,β-Desaturation of 1-(3,5-Dimethylphenyl)piperidin-2-one

Principle and Rationale

The key to activating the C3 position is the creation of an α,β-unsaturated system. While classical methods often require harsh conditions or multi-step sequences involving halogenation/elimination, modern transition-metal catalysis offers a milder and more direct route. The protocol described here is adapted from methodologies developed for the direct desaturation of lactams and ketones, such as the Saegusa-Ito oxidation and related palladium-catalyzed processes.[3][4][5]

The reaction proceeds via a "soft enolization" pathway, where an enolate equivalent is generated in situ under mildly acidic conditions and subsequently undergoes a palladium(II)-mediated β-hydride elimination to form the double bond.[3] This method avoids the use of strong bases, which can be incompatible with sensitive functional groups and improves the overall practicality of the synthesis.

Experimental Protocol: Synthesis of 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one

This protocol details the palladium-catalyzed dehydrogenation of the starting lactam.

Materials and Reagents:

  • 1-(3,5-Dimethylphenyl)piperidin-2-one

  • Palladium(II) trifluoroacetate [Pd(TFA)₂]

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzoquinone (BQ)

  • Anhydrous 1,4-Dioxane

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalytic Desaturation cluster_2 Step 3: Work-up & Purification A Add Lactam & Dioxane to oven-dried flask B Purge with Argon A->B C Add DIPEA & Bu₂BOTf at 0 °C B->C D Stir for 30 min at 0 °C C->D E Add Pd(TFA)₂ & Benzoquinone D->E F Warm to Room Temperature E->F G Stir for 24 hours F->G H Quench with sat. aq. NaHCO₃ G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K P α,β-Unsaturated Lactam K->P Final Product

Caption: Workflow for the α,β-Desaturation of the Piperidin-2-one.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-Dimethylphenyl)piperidin-2-one (1.0 equiv).

  • Under an argon atmosphere, add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Cool the mixture to 0 °C using an ice bath.

  • Sequentially add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by the dropwise addition of Dibutylboron triflate (Bu₂BOTf, 2.5 equiv).

  • Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • To this mixture, add Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.1 equiv) and Benzoquinone (BQ, 2.2 equiv) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction vigorously for 24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one.

Data Summary: α,β-Desaturation
ParameterValue/Description
Starting Material 1-(3,5-Dimethylphenyl)piperidin-2-one
Product 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one
Typical Yield 65-75%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expect characteristic vinylic protons at δ ~6.0-7.0 ppm
Mass Spectrometry [M+H]⁺ corresponding to C₁₃H₁₄NO

Part 2: C3-Functionalization via Conjugate Addition

Principle and Rationale

With the α,β-unsaturated lactam in hand, the C3 position is now activated for nucleophilic attack. The choice of nucleophile is critical for achieving the desired 1,4-addition (at C3) over the competing 1,2-addition (at the C2 carbonyl). According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon (C3) is a "soft" electrophilic site, while the carbonyl carbon is a "hard" site. Therefore, "soft" nucleophiles preferentially undergo conjugate addition.[2]

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are classic soft nucleophiles and are exceptionally effective for delivering alkyl and aryl groups in a 1,4-fashion.[6][7] The reaction mechanism involves the addition of the cuprate to the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated during aqueous work-up to yield the C3-functionalized product.[7]

Experimental Protocol: C3-Alkylation using a Gilman Reagent

This protocol details the synthesis of 1-(3,5-Dimethylphenyl)-3-methylpiperidin-2-one via conjugate addition of lithium dimethylcuprate.

Materials and Reagents:

  • 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi, solution in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Argon (or Nitrogen) gas supply

  • Cannula and syringe for transferring air-sensitive reagents

Mechanism Diagram:

Caption: Mechanism of Conjugate Addition with a Gilman Reagent.

Step-by-Step Procedure:

A. Preparation of Lithium Dimethylcuprate (Gilman Reagent)

  • Add Copper(I) iodide (CuI, 1.1 equiv) to an oven-dried, argon-flushed flask containing a stir bar.

  • Add anhydrous THF and cool the resulting slurry to -78 °C (dry ice/acetone bath).

  • Slowly add Methyllithium solution (MeLi, 2.2 equiv) dropwise via syringe. The solution will typically change color (e.g., to a clear or slightly yellow solution), indicating the formation of the Gilman reagent.

  • Stir the solution at -78 °C for 30 minutes.

B. Conjugate Addition Reaction

  • In a separate argon-flushed flask, dissolve 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one (1.0 equiv) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Using a cannula, slowly transfer the solution of the α,β-unsaturated lactam into the freshly prepared Gilman reagent solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC, quenching small aliquots with saturated NH₄Cl solution before analysis.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (indicating oxidation of copper species).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(3,5-Dimethylphenyl)-3-methylpiperidin-2-one.

Data Summary: C3-Alkylation
ParameterValue/Description
Starting Material 1-(3,5-Dimethylphenyl)-5,6-dihydropyridin-2(1H)-one
Product 1-(3,5-Dimethylphenyl)-3-methylpiperidin-2-one
Typical Yield 80-90%
Appearance White solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) Disappearance of vinylic protons; appearance of a new methyl signal (doublet) and a methine proton at C3.
Mass Spectrometry [M+H]⁺ corresponding to C₁₄H₁₈NO

Conclusion

The presented two-step sequence of α,β-desaturation followed by conjugate addition provides a reliable and versatile platform for the C3-functionalization of 1-(3,5-Dimethylphenyl)piperidin-2-one. This strategy effectively circumvents the inherent low reactivity of the C3 position. The mild conditions of the palladium-catalyzed desaturation and the high regioselectivity of the organocuprate addition make this methodology broadly applicable for the synthesis of diverse libraries of C3-substituted piperidinones, which are valuable for drug discovery and development programs.

References

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(11), 4236-4240. [Link]

  • Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia, The Free Encyclopedia. [Link]

  • Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 61(29), 152148. [Link]

  • Wang, Z., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(9), 2588-2604. [Link]

  • Google Patents. (1984).
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  • Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. [Link]

  • Wikipedia contributors. (2023). Saegusa–Ito oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Ghorai, M. K., et al. (2015). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 137(30), 9691-9698. [Link]

  • ResearchGate. (2012). Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. Request PDF. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Li, J., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(1), e202100267. [Link]

  • Fiveable. (2023). Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]

  • Scribd. (n.d.). Saegusa Oxidation. PDF. [Link]

  • ResearchGate. (2016). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Request PDF. [Link]

  • NROChemistry. (n.d.). Saegusa-Ito Oxidation. [Link]

  • PubMed. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al2O3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions. PDF. [Link]

  • ResearchGate. (2011). The Saegusa Oxidation and Related Procedures. Request PDF. [Link]

  • Costa, M. (2022).
  • Jiao, N., et al. (2022). Selective desaturation of amides: a direct approach to enamides. Chemical Science, 13(31), 9056-9061. [Link]

  • ChemRxiv. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. [Link]

  • PMC. (2022). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. [Link]

  • BioTools. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Gevorgyan, V., et al. (2018). General, Mild, and Selective Method for Desaturation of Aliphatic Amines. Journal of the American Chemical Society, 140(7), 2465-2468. [Link]

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Sources

Method

Application Note &amp; Protocol: A One-Pot Tandem Approach to the Synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one from Amino Acids

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Specifically, N-aryl piperidin-2-ones are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Specifically, N-aryl piperidin-2-ones are prevalent motifs with significant therapeutic potential, acting as inhibitors for enzymes and protein-protein interactions.[4] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and the use of hazardous reagents. This application note details a robust and efficient one-pot synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one, a key intermediate for various drug discovery programs, utilizing readily available amino acids. This tandem reductive amination/alkylation-cycloamidation strategy offers a streamlined and atom-economical alternative to classical methods.[5][6][7]

The described protocol leverages the inherent chirality of amino acid starting materials to potentially access enantiomerically enriched piperidinone derivatives, a critical aspect in the development of modern therapeutics.[8][9] The causality behind the experimental choices, from solvent selection to the specific reducing agent, is elucidated to provide researchers with a deep understanding of the reaction mechanism and to empower them to adapt the protocol for the synthesis of a diverse library of N-aryl piperidin-2-ones.

Scientific Principle: A Tandem Reaction Cascade

The core of this synthetic approach is a one-pot tandem reaction that seamlessly combines three key transformations:

  • Reductive Amination: The initial step involves the reaction between an amino acid and a suitable aldehyde or ketone to form an imine intermediate. This is immediately followed by in-situ reduction to yield a secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the carboxylic acid moiety.[10][11][12]

  • N-Alkylation: The newly formed secondary amine then undergoes alkylation with a dihaloalkane. This step introduces the carbon backbone required for the subsequent cyclization.

  • Intramolecular Cycloamidation: The final and pivotal step is the intramolecular cyclization of the N-alkylated amino acid to form the desired piperidin-2-one (a δ-lactam). This lactamization is often promoted by heat or the use of a suitable coupling reagent.[13]

This one-pot sequence obviates the need for isolating and purifying intermediates, thereby significantly improving the overall efficiency and reducing waste.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the one-pot synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one from an amino acid precursor.

One-Pot Synthesis Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_product Final Product Amino Acid Amino Acid Reductive Amination Reductive Amination Amino Acid->Reductive Amination Step 1 3,5-Dimethylaniline 3,5-Dimethylaniline N-Arylation N-Arylation 3,5-Dimethylaniline->N-Arylation Step 2 5-Bromovaleryl chloride 5-Bromovaleryl chloride 5-Bromovaleryl chloride->N-Arylation Reductive Amination->N-Arylation Intermediate Intramolecular Cyclization Intramolecular Cyclization N-Arylation->Intramolecular Cyclization Intermediate 1-(3,5-Dimethylphenyl)piperidin-2-one 1-(3,5-Dimethylphenyl)piperidin-2-one Intramolecular Cyclization->1-(3,5-Dimethylphenyl)piperidin-2-one Final Product Formation

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the one-pot synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one from a generic amino acid. For this example, we will use δ-aminovaleric acid hydrochloride as the amino acid precursor.

Materials and Reagents:

ReagentSupplierPurityCAS Number
δ-Aminovaleric acid hydrochlorideSigma-Aldrich≥98%660-88-8
3,5-DimethylanilineAcros Organics99%108-69-0
5-Bromovaleryl chlorideTCI America>97%4508-63-2
Sodium triacetoxyborohydride (STABH)Oakwood Chemical97%56553-60-7
Triethylamine (TEA)Fisher Scientific≥99.5%121-44-8
Dichloromethane (DCM), anhydrousJ.T. Baker≥99.8%75-09-2
Sodium bicarbonate (NaHCO₃), saturated solutionVWR Chemicals-144-55-8
Magnesium sulfate (MgSO₄), anhydrousEMD Millipore-7487-88-9
Ethyl acetate (EtOAc)AvantorHPLC Grade141-78-6
HexanesMacron Fine ChemicalsHPLC Grade110-54-3

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks (various sizes)

  • Condenser

  • Addition funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add δ-aminovaleric acid hydrochloride (1.0 eq).

  • Solvent Addition: Suspend the amino acid in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amino acid).

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt.

  • Reductive Amination Initiation: In a separate flask, dissolve 3,5-dimethylaniline (1.1 eq) in anhydrous DCM. Add this solution to the reaction mixture.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STABH) (1.5 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • N-Arylation: Once the reductive amination is complete, cool the reaction mixture back to 0 °C. In an addition funnel, dissolve 5-bromovaleryl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The intramolecular cyclization to the lactam will proceed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results:

Following this protocol, 1-(3,5-Dimethylphenyl)piperidin-2-one is expected to be obtained as a white to off-white solid with a typical yield of 65-75%. The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The success of this one-pot synthesis hinges on the careful orchestration of the reaction conditions to favor the desired tandem sequence.

Reaction Mechanism Amino Acid Amino Acid Imine Formation Imine Formation Amino Acid->Imine Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Secondary Amine Secondary Amine Imine Formation->Secondary Amine Reduction (STABH) N-Alkylated Intermediate N-Alkylated Intermediate Secondary Amine->N-Alkylated Intermediate N-Alkylation Piperidin-2-one Piperidin-2-one N-Alkylated Intermediate->Piperidin-2-one Intramolecular Cyclization Dihaloalkane Dihaloalkane Dihaloalkane->N-Alkylated Intermediate

Caption: Key steps in the reaction mechanism.

The use of sodium triacetoxyborohydride is critical as it is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid.[11] The triethylamine serves not only to neutralize the amino acid salt but also to scavenge the HCl generated during the acylation step, driving the reaction towards the product. The final intramolecular cyclization is an example of a nucleophilic acyl substitution where the carboxylate acts as the nucleophile attacking the electrophilic carbon of the alkyl halide.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield of the final productIncomplete reductive amination or N-alkylation.Extend the reaction time for the initial steps and monitor closely by TLC. Ensure anhydrous conditions are maintained.
Formation of side productsSelf-condensation of the amino acid or dialkylation.Control the stoichiometry of the reagents carefully. Slow, dropwise addition of the alkylating agent at low temperature can minimize side reactions.
Difficulty in purificationCo-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary.

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the one-pot synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one from amino acid precursors. The tandem reductive amination/alkylation-cycloamidation strategy offers a significant improvement over traditional multi-step methods in terms of efficiency, atom economy, and operational simplicity. The detailed explanation of the scientific principles and experimental procedures is intended to enable researchers in drug discovery and organic synthesis to readily adopt and adapt this powerful methodology for the construction of a wide array of N-aryl piperidin-2-one derivatives.

References

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    -pyrazole-4-carbonitriles in green media. [Link]
    
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one

Welcome to the technical support center for the synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through extensive practical application.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

The synthesis of N-aryl lactams, such as 1-(3,5-dimethylphenyl)piperidin-2-one, is most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination.[1][2] This powerful C-N bond-forming reaction, while versatile, can present several challenges that may lead to diminished yields or the formation of impurities.[1][3] This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Low to No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to the catalyst's activity, the choice of reagents, or the reaction conditions.[3]

Potential Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[4][5] If it fails to form from the Pd(II) precatalyst, the reaction will not proceed.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are known to form the active LPd(0) catalyst more efficiently than traditional sources like Pd(OAc)2.[3] If you are using a Pd(II) source, ensure your amine has an α-hydrogen or that the phosphine ligand can facilitate the reduction to Pd(0).[5] A pre-activation step, where the catalyst and ligand are stirred with the base before adding the substrates, can also be beneficial.

  • Inappropriate Ligand Selection: The ligand's role in stabilizing the palladium catalyst and facilitating the reaction is paramount.[3] The choice of ligand is highly dependent on the nucleophile, in this case, piperidin-2-one.

    • Solution: For the amidation of lactams, bulky, electron-rich biaryl phosphine ligands are generally preferred. Ligands such as BrettPhos or RuPhos have shown efficacy with primary and secondary amines, respectively, and can be a good starting point for optimization with lactams.[3][6] For challenging couplings, specialized ligands may be necessary.

  • Incorrect Base Selection: The base deprotonates the lactam, but an unsuitable base can inhibit the reaction or lead to the decomposition of starting materials.[4]

    • Solution: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 might be necessary, often requiring higher reaction temperatures.[3][4] The physical state of the base is also important; grinding the base or adding Celite can prevent clumping and improve reaction rates.[4]

  • Poor Substrate Reactivity: While 3,5-dimethylbromobenzene is a reasonably reactive aryl halide, issues can still arise. Aryl chlorides are generally less reactive than bromides or iodides.[3]

    • Solution: If using an aryl chloride, ensure you are using a sufficiently bulky and electron-rich phosphine ligand. If feasible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.[3]

Issue 2: Formation of Significant Byproducts

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired 1-(3,5-dimethylphenyl)piperidin-2-one.

Potential Causes & Solutions
  • Hydrodehalogenation: This side reaction involves the replacement of the halogen on the aryl halide with a hydrogen atom, leading to the formation of m-xylene.[7] This can be promoted by palladium-hydride species.[7]

    • Solution: Ensure the use of anhydrous solvents. Select a non-coordinating base and a ligand that favors reductive elimination over competing pathways.

  • Homocoupling: Dimerization of the aryl halide to form 3,3',5,5'-tetramethyl-1,1'-biphenyl is another possible side reaction.[3]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[3]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one, providing insights into reagent selection, reaction setup, and purification.

Q1: What is the most reliable synthetic route for 1-(3,5-dimethylphenyl)piperidin-2-one?

A1: The palladium-catalyzed Buchwald-Hartwig amination is the most widely used and reliable method for constructing the C-N bond between an aryl halide and a lactam.[1][2] This reaction typically involves coupling 3,5-dimethylbromobenzene with piperidin-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: How do I choose the optimal solvent for this reaction?

A2: A variety of solvents can be used for Buchwald-Hartwig reactions, including ethereal solvents like dioxane and THF, and aromatic solvents like toluene.[4] Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures.[5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[4]

Q3: What is a general, reliable starting protocol for a small-scale synthesis?

A3: A good starting point for a small-scale reaction would be to use 1.0 mmol of 3,5-dimethylbromobenzene, 1.2 mmol of piperidin-2-one, 2 mol% of a palladium precatalyst like XPhos Pd G3, and 1.4 mmol of NaOtBu in 5 mL of anhydrous, degassed toluene.[3] The reaction can be heated at 100 °C and monitored for completion by TLC, GC-MS, or LC-MS.[3]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To ensure reproducibility, it is critical to maintain an inert atmosphere. All glassware should be oven-dried, and the reaction should be set up in a glovebox or under a stream of argon or nitrogen.[3] Reagents, especially the solvent and base, should be anhydrous. Degassing the solvent by sparging with an inert gas prior to use is also recommended.

Q5: What is the recommended method for purifying the final product?

A5: After the reaction is complete, a standard work-up procedure involves quenching the reaction with a saturated aqueous solution of NH4Cl.[3] The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present; a mixture of hexanes and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can be employed for further purification if necessary.[8][9]

III. Experimental Protocols & Data

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one.

Materials:

  • 3,5-Dimethylbromobenzene (1.0 mmol)

  • Piperidin-2-one (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the 3,5-dimethylbromobenzene (if solid), piperidin-2-one, palladium precatalyst, and NaOtBu to an oven-dried reaction vial containing a magnetic stir bar.

  • If 3,5-dimethylbromobenzene is a liquid, add it via syringe after sealing the vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Troubleshooting_Buchwald_Hartwig Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Start->Check_Ligand Check_Base Is the Base Correct? Start->Check_Base Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use modern precatalyst (G3/G4). Consider pre-activation step. Check_Catalyst->Solution_Catalyst No Check_Ligand->Check_Base Yes Solution_Ligand Screen bulky, electron-rich biaryl phosphine ligands. Check_Ligand->Solution_Ligand No Check_Base->Check_Conditions Yes Solution_Base Use strong, non-nucleophilic base (NaOtBu). For sensitive substrates, try weaker base (Cs2CO3) and higher temperature. Check_Base->Solution_Base No Solution_Conditions Ensure anhydrous/degassed solvent. Optimize temperature. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting decision tree for low yield.

General Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Ox_Add Oxidative Addition Complex Pd0->Ox_Add + Ar-X Amine_Coord Amine Coordination Ox_Add->Amine_Coord + R2NH Red_Elim Reductive Elimination Complex Amine_Coord->Red_Elim - HX, + Base Red_Elim->Pd0 Reductive Elimination Product Product Red_Elim->Product Aryl_Halide Ar-X Amine R2NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Table of Reaction Conditions
ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale for Variation
Base NaOtBuK3PO4K3PO4 is a weaker, less nucleophilic base suitable for substrates with base-sensitive functional groups.[4]
Temperature 100 °C110-120 °CWeaker bases often require higher temperatures to achieve sufficient reaction rates.[4]
Ligand XPhosRuPhosLigand screening is crucial; RuPhos may offer improved performance with certain substrate combinations.[3]
Solvent TolueneDioxaneSolvent choice can influence solubility and reaction kinetics.[4]

IV. References

  • Geng, Q., Zhang, H. J., Cao, W., & Chen, Y. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Chinese Journal of Chemistry, 27(10), 1995-2000. Available from: [Link]

  • ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • Nodwell, M. B., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Geng, Q., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Semantic Scholar. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available from: [Link]

  • Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. (n.d.). Purification procedure of compounds 1-3. Available from: [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • American Chemical Society. (n.d.). Catalytic Synthesis of γ-Lactams via Direct Annulations of Enals and N-Sulfonylimines. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Available from: [Link]

  • American Chemical Society. (2022). Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. Organic Letters. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available from: [Link]

  • Google Patents. (n.d.). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone. Available from:

  • Chemical Review and Letters. (n.d.). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Available from:

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Available from: [Link]

Sources

Optimization

Technical Support Center: Removing Metal Catalyst Residues from 1-(3,5-Dimethylphenyl)piperidin-2-one

< Welcome to the technical support center for the purification of 1-(3,5-Dimethylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical step...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the purification of 1-(3,5-Dimethylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual metal catalysts from your synthesized compound. The presence of these metals, even in trace amounts, can impede downstream processes and compromise the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of metal catalyst residues from 1-(3,5-Dimethylphenyl)piperidin-2-one.

Problem 1: High Levels of Palladium Detected in the Final Product After Initial Filtration

Symptom: Inductively Coupled Plasma (ICP) analysis indicates palladium levels are above the acceptable limits set by the International Council for Harmonisation (ICH) Q3D guidelines, which specify a limit of 10 µg/g (10 ppm) for oral administration.[3]

Possible Causes & Solutions:

  • Cause: The palladium catalyst is not fully heterogeneous or has formed soluble species. Simple filtration is often insufficient for removing homogeneous or partially leached catalysts.[4][5]

  • Solution 1: Employ a Metal Scavenger. Metal scavengers are materials with a high affinity for specific metals and are effective at removing dissolved metal species.[6][7] For palladium, thiol-functionalized silica or polymer-based scavengers are often highly effective.[8][9]

    • Expert Insight: The choice of scavenger is critical. Thiol-based scavengers are generally effective for Pd(II) species, which may be present after an oxidative reaction. For Pd(0), other types of scavengers might be more suitable. It is often beneficial to perform a small-scale screen of different scavengers to identify the most efficient one for your specific reaction conditions.[5]

  • Cause: The filtration medium is not fine enough to capture all particulate matter.

  • Solution 2: Optimize Filtration Technique.

    • Use a finer porosity filter, such as a 0.45 µm PTFE membrane filter.[5]

    • Employ a pad of Celite® of sufficient thickness (1-2 cm) over your filter paper. Pre-wetting the Celite® with the solvent can enhance its effectiveness.[4][5]

    • Consider a double filtration process for particularly persistent residues.[5]

Problem 2: Low Yield of 1-(3,5-Dimethylphenyl)piperidin-2-one After Scavenger Treatment

Symptom: Significant loss of your target compound is observed after the scavenging step.

Possible Causes & Solutions:

  • Cause: The chosen scavenger is not selective and is adsorbing your product along with the metal catalyst. This is a known issue with some non-specific adsorbents like activated carbon.[3]

  • Solution 1: Switch to a More Selective Scavenger. Silica-based scavengers with specific functional groups often exhibit higher selectivity for the metal over the API, minimizing product loss.[7][10]

  • Solution 2: Optimize Scavenger Loading and Contact Time.

    • Reduce the amount of scavenger used. Start with a lower loading (e.g., 10-20 wt% relative to the product) and increase if necessary.[11]

    • Decrease the stirring time. Monitor the reaction periodically to find the minimum time required for effective metal removal.[12]

Problem 3: Inconsistent Results in Metal Removal

Symptom: The efficiency of metal removal varies significantly between batches, even when using the same procedure.

Possible Causes & Solutions:

  • Cause: The oxidation state of the palladium may differ between batches, affecting the scavenger's efficiency.

  • Solution 1: Introduce a Pre-treatment Step. In some cases, a mild oxidation or reduction step prior to scavenging can convert the palladium to a single, more easily scavenged oxidation state.

  • Cause: The solvent system is affecting the scavenger's performance.

  • Solution 2: Evaluate Solvent Compatibility. The polarity of the solvent can influence the interaction between the scavenger and the metal. Ensure the chosen scavenger is compatible with your solvent system. Some scavengers are designed for aqueous media, while others perform better in organic solvents.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right metal scavenger for my synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one?

The synthesis of piperidine derivatives can involve various catalysts, including palladium, rhodium, and ruthenium.[13] The selection of a scavenger depends on the specific metal used.

Scavenger Selection Guide:

Metal CatalystRecommended Scavenger TypeExamples of Functional Groups
Palladium (Pd)Thiol-based, Amine-basedSi-Thiol, Si-Trisamine, MP-TMT[8]
Rhodium (Rh)Amine-based, Thiol-basedSi-Trisamine, Si-Thiol[8]
Ruthenium (Ru)Amine-based, Carboxylic acid-basedSi-Trisamine, Si-Carboxylic Acid

Workflow for Scavenger Selection:

Scavenger_Selection Start Identify Metal Catalyst (e.g., Palladium) Screening Perform Small-Scale Scavenger Screen Start->Screening Select potential scavengers Analysis Analyze Metal Content (e.g., ICP-MS) Screening->Analysis Evaluate efficiency Optimization Optimize Loading & Reaction Time Analysis->Optimization Select best performer ScaleUp Scale-Up Purification Optimization->ScaleUp Implement optimized protocol

Caption: Decision workflow for selecting an appropriate metal scavenger.

Q2: What are the downstream impacts of residual metal catalysts in my final product?

Residual metal catalysts can have several detrimental effects in drug development:

  • Patient Safety: Heavy metals can be toxic, and regulatory bodies like the EMA and FDA have strict limits on their presence in pharmaceutical products.[14][15]

  • Catalyst for Degradation: Residual metals can catalyze the degradation of the API, affecting its stability and shelf-life.[2]

  • Interference with Downstream Reactions: If the purified compound is an intermediate, residual metals can interfere with subsequent synthetic steps.[3]

Q3: Can I use activated carbon for removing palladium residues?

Activated carbon can be used to remove palladium, and it is a cost-effective option.[3][16] However, it often suffers from a lack of selectivity, which can lead to significant loss of your product through non-specific adsorption.[3] Additionally, the efficiency of activated carbon can be highly dependent on the specific product and solvent system.[3] For high-value pharmaceutical compounds, more selective scavengers are often preferred to maximize yield.

Q4: What is the typical experimental protocol for using a silica-based metal scavenger?

Batch Mode Protocol:

  • Dissolve the Crude Product: Dissolve your crude 1-(3,5-Dimethylphenyl)piperidin-2-one in a suitable solvent.

  • Add the Scavenger: Add the selected silica-based scavenger (typically 3-5 equivalents relative to the residual metal) to the solution.

  • Agitate the Mixture: Stir the mixture at room temperature. The required time can range from a few minutes to several hours. Heating can sometimes accelerate the process.[12][17]

  • Filter: Filter the mixture to remove the scavenger, which now contains the bound metal. A simple filtration through a fritted funnel is usually sufficient.[12]

  • Wash and Concentrate: Wash the scavenger with additional solvent to ensure complete recovery of your product.[12] Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Flow Mode Protocol (for larger scale):

  • Pack a Cartridge: Pack a column or cartridge with the chosen scavenger.

  • Equilibrate the Cartridge: Pass 3-5 bed volumes of the solvent through the cartridge to wet the scavenger and remove any air pockets.[11]

  • Load the Solution: Pass the solution of your crude product through the cartridge. This can be done by gravity flow or with the aid of a pump.[10][11]

  • Wash: Wash the cartridge with additional solvent to elute all of your product.[11]

  • Collect and Concentrate: Collect the eluent and concentrate to obtain the purified product.

Visualization of the Purification Process:

Purification_Workflow Crude Crude Product in Solution (with Metal Catalyst) AddScavenger Add Metal Scavenger Crude->AddScavenger Stir Stir/Agitate AddScavenger->Stir Filter Filter to Remove Scavenger-Metal Complex Stir->Filter Purified Purified Product in Solution Filter->Purified Evaporate Evaporate Solvent Purified->Evaporate Final Pure 1-(3,5-Dimethylphenyl)piperidin-2-one Evaporate->Final

Caption: General workflow for metal catalyst removal using a scavenger.

Q5: How can I analyze the concentration of residual palladium in my sample?

Standard techniques for trace metal analysis are required to accurately quantify residual palladium.[18] These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting metals at very low concentrations (parts per billion).[18][19]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is also a robust and widely used technique for metal analysis.[15][18]

  • Atomic Absorption Spectrometry (AAS): Another established method for quantifying metal content.[18]

For accurate results, samples are typically digested in acid before analysis to ensure all palladium is in a detectable form.[18]

References

  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • ACS Publications. (2021). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry.
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • PhosphonicS. (2022). Metal Scavenger Applications.
  • Diva Envitec India. (n.d.). Heavy Metal Scavengers.
  • Biotage. (2022). Biotage Metal Scavengers.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • ResearchGate. (n.d.). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
  • Benchchem. (n.d.). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • YouTube. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica.
  • European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts.
  • ACD/Labs. (2024). Sustainable Catalysis.
  • secrets of science. (n.d.). Analysis of residual catalysts in pharmaceuticals.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(3,5-Dimethylphenyl)piperidin-2-one

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,5-Dimethylphenyl)piperidin-2-one. As experimental data for this specific compound is not widely published, we will leve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,5-Dimethylphenyl)piperidin-2-one. As experimental data for this specific compound is not widely published, we will leverage powerful predictive models and draw comparisons with structurally analogous compounds to build a robust and validated spectral interpretation. This approach mirrors the real-world workflow of researchers characterizing novel molecules, providing a practical framework for professionals in drug development and chemical research.

Introduction: The Structural Significance of N-Aryl Lactams

1-(3,5-Dimethylphenyl)piperidin-2-one belongs to the class of N-aryl lactams. These motifs are prevalent in medicinal chemistry and materials science due to their unique conformational properties and synthetic versatility. The piperidin-2-one (δ-valerolactam) ring provides a rigid scaffold, while the N-aryl substituent dictates electronic properties and steric interactions.

Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the cornerstone of this process. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can confirm the molecular structure and gain insights into its three-dimensional conformation.

Gold-Standard Protocol for ¹H NMR Data Acquisition

To ensure spectral accuracy and reproducibility, a standardized acquisition protocol is essential. The following represents a field-proven methodology for obtaining high-quality ¹H NMR data for compounds of this class.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at δ 7.26 ppm, which serves as an internal reference.[1]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless referencing to the residual solvent peak.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Integrate all signals to determine the relative ratios of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Analyte in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Set Parameters (Pulse, SW, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference & Integrate proc2->proc3 an1 Assign Signals (δ, J, Multiplicity) proc3->an1 an2 Compare to Analogs & Prediction an1->an2 an3 Structure Confirmation an2->an3

Caption: Standard workflow from sample preparation to structural confirmation.

Predicted ¹H NMR Spectrum of 1-(3,5-Dimethylphenyl)piperidin-2-one

Leveraging well-established principles of NMR spectroscopy and data from prediction engines, we can construct a highly accurate theoretical spectrum.[3][4][5][6] The analysis is divided into the aliphatic and aromatic regions.

G mol

Caption: Structure of 1-(3,5-Dimethylphenyl)piperidin-2-one.

Predicted Spectral Data (in CDCl₃, 400 MHz):

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-6 (α to N)3.65 - 3.75Triplet (t)2HAdjacent to the electron-withdrawing nitrogen atom, leading to deshielding. Coupled to H-5 protons.
H-3 (α to C=O)2.50 - 2.60Triplet (t)2HAdjacent to the anisotropic carbonyl group, causing deshielding. Coupled to H-4 protons.
-CH₃ (Aryl)2.30 - 2.40Singlet (s)6HProtons on methyl groups attached to the aromatic ring. No adjacent protons to couple with.
H-4, H-5 1.90 - 2.05Multiplet (m)4HOverlapping signals from the two methylene groups in the middle of the piperidinone ring.
H-2', H-6' (Aryl)6.95 - 7.05Singlet (s)2Hortho to the N-substituent. Symmetrically equivalent. Appears as a singlet due to minimal meta-coupling.
H-4' (Aryl)6.85 - 6.95Singlet (s)1Hpara to the N-substituent. Appears as a singlet due to minimal meta-coupling.
Comparative Analysis with Structural Analogs

To validate our predictions, we will compare them with experimental data from key structural fragments and related molecules. This comparative approach is a powerful tool for confirming signal assignments.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-6 (α-N)H-3 (α-C=O)H-4/H-5Aromatic ProtonsMethyl Protons
Target (Predicted) ~3.70~2.55~1.98~7.00 (2H, s), ~6.90 (1H, s)~2.35 (6H, s)
2-Piperidone [7][8][9][10]~3.25~2.38~1.82N/AN/A
N-Phenylpiperidin-2-one [11]~3.70~2.60~1.95~7.4 (m, 2H), ~7.2 (m, 1H), ~7.1 (m, 2H)N/A
3,5-Dimethylaniline [12][13]N/AN/AN/A~6.40 (2H, s), ~6.30 (1H, s)~2.21 (6H, s)

Analysis of Structural Effects:

  • Effect of N-Aryl Group: Comparing 2-Piperidone[7][8][9][10] with N-Phenylpiperidin-2-one[11] and our target molecule reveals a significant downfield shift for the H-6 protons (from ~3.25 to ~3.70 ppm). This is due to the electron-withdrawing nature and anisotropic effect of the aromatic ring attached to the nitrogen atom. The protons alpha to the carbonyl (H-3) and the other ring protons (H-4, H-5) also experience a moderate downfield shift.

  • Effect of Piperidinone on the Aromatic Ring: When comparing the aromatic signals of 3,5-Dimethylaniline[12][13] (~6.30-6.40 ppm) to the predicted signals for our target compound (~6.90-7.00 ppm), we observe a substantial downfield shift. The nitrogen atom's lone pair is delocalized into the carbonyl group of the lactam ring, reducing its electron-donating ability towards the aromatic ring. This makes the nitrogen a weaker activating group compared to the amine in 3,5-dimethylaniline, resulting in less shielding of the aromatic protons.[14]

  • Symmetry and Multiplicity: The substitution pattern of the 3,5-dimethylphenyl group results in a simplified aromatic region. The two ortho protons (H-2', H-6') are chemically equivalent, as are the two methyl groups. Due to the lack of ortho or para coupling partners, the aromatic signals are expected to appear as sharp singlets, a key identifying feature for this substitution pattern.

Conclusion

The ¹H NMR spectrum of 1-(3,5-Dimethylphenyl)piperidin-2-one can be reliably interpreted through a combination of predictive methods and comparative analysis with known compounds. The key diagnostic signals are:

  • A triplet around 3.70 ppm corresponding to the two protons alpha to the ring nitrogen.

  • A singlet integrating to six protons around 2.35 ppm for the two equivalent methyl groups.

  • Two distinct singlets in the aromatic region between 6.90-7.05 ppm , representing the H-2'/H-6' and H-4' protons.

This guide provides a robust framework for the identification and characterization of this molecule and serves as a practical example of spectral analysis in the absence of pre-existing library data.

References

  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • DropChem. (2020). 2-Piperidone. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 2-Piperidone. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • PubChem. (n.d.). 2-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]

  • PubChem. (n.d.). N-Methyl-2-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • University of Oregon. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of N-Aryl Piperidin-2-one Carbonyls

This guide provides a technical comparison of FTIR characteristics for N-aryl piperidin-2-one derivatives, focusing on the carbonyl ( ) stretching vibration. It is designed for researchers in medicinal chemistry and spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of FTIR characteristics for N-aryl piperidin-2-one derivatives, focusing on the carbonyl (


) stretching vibration. It is designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

The N-aryl piperidin-2-one (


-lactam) scaffold is a critical pharmacophore in drug development, particularly in Factor Xa inhibitors and peptidomimetics. The carbonyl stretching frequency (

) is a sensitive probe for the electronic environment of the lactam ring.

Key Insight: Unlike simple ketones where conjugation lowers the stretching frequency, N-arylation of lactams typically shifts the carbonyl peak to higher wavenumbers (blue shift) compared to their N-alkyl counterparts. This counter-intuitive effect arises from "Resonance Competition" for the nitrogen lone pair.

Mechanistic Analysis: The "Resonance Competition" Effect

To interpret the spectra accurately, one must understand the competing electronic forces at play.

The Amide Resonance (Baseline)

In a standard lactam, the nitrogen lone pair delocalizes into the carbonyl group (


). This resonance reduces the double-bond character of the carbonyl, lowering its force constant and frequency (

for tertiary lactams).
The N-Aryl Perturbation

When an aryl group is attached to the nitrogen:

  • Competition: The nitrogen lone pair can now delocalize into the aromatic ring (

    
    ).
    
  • Depletion: This competes with the amide resonance, effectively "starving" the carbonyl of electron density.

  • Result: The carbonyl bond retains more double-bond character (higher bond order), resulting in a higher stretching frequency .

Visualization of Electronic Pathways

The following diagram illustrates the competing resonance pathways that dictate the observed frequency shift.

ResonanceCompetition Lactam Lactam Nitrogen (Lone Pair Source) Carbonyl Carbonyl Group (C=O) Primary Acceptor Lactam->Carbonyl Amide Resonance (Lowers ν) Aryl N-Aryl Ring Competing Acceptor Lactam->Aryl Aryl Conjugation (Removes e- density) Freq Result: Higher C=O Frequency (~1680 cm⁻¹) Carbonyl->Freq Increased Bond Order Aryl->Carbonyl Reduces Amide Resonance

Figure 1: Resonance competition mechanism. The aryl ring pulls electron density from the nitrogen, reducing the amide resonance and increasing the carbonyl bond order.

Comparative Spectral Data

The following table compares the characteristic carbonyl peaks of N-aryl piperidin-2-one against its structural analogs. Note the distinct shift when moving from N-Alkyl to N-Aryl.

Compound ClassStructure TypePhase/Solvent

(

)
Primary Electronic Driver
Piperidin-2-one UnsubstitutedSolid (KBr)1660 Strong Intermolecular H-Bonding
Piperidin-2-one UnsubstitutedSolution (

)
1680 Monomer (Free C=O)
N-Methyl-2-piperidone N-AlkylLiquid (Neat)1640 Inductive Donation (+I) from Alkyl
N-Phenyl-2-piperidone N-ArylSolution (

)
1675 - 1685 Resonance Competition (-R)
N-(4-Nitro)phenyl- EWG-ArylSolution> 1690 Strong Competition (Nitro pulls

)
Key Observations:
  • N-Alkyl vs. N-Aryl: N-Methyl absorbs at

    
    , while N-Phenyl shifts up to 
    
    
    
    . This
    
    
    shift is diagnostic for N-arylation.
  • Solvent Effects: In non-polar solvents (

    
    ), frequencies are generally higher than in polar aprotic solvents (DMSO) or solid phase, due to the lack of dipole-dipole stabilization or H-bonding.
    

Substituent Effects (Hammett Correlation)

The electronic nature of the substituent on the N-aryl ring directly modulates the carbonyl frequency. This follows a Hammett correlation:

  • Electron Withdrawing Groups (EWG, e.g.,

    
    , 
    
    
    
    ):
    • Effect: Enhance the "pull" on the Nitrogen lone pair.

    • Outcome: Further reduction of amide resonance.

    • Shift: Higher Wavenumber (Shift toward

      
      ).
      
  • Electron Donating Groups (EDG, e.g.,

    
    , 
    
    
    
    ):
    • Effect: Push electron density back toward the Nitrogen.

    • Outcome: Restores some amide resonance.[1][2]

    • Shift: Lower Wavenumber (Shift toward

      
      ).
      

Experimental Protocol: Validating the Peak

To ensure data integrity and avoid artifacts (such as water interference or concentration-dependent aggregation), follow this self-validating protocol.

Sample Preparation Workflow

ExperimentalProtocol Start Start: Select Sample Type Solid Solid Sample (Powder/Crystal) Start->Solid Liquid Liquid/Oil Sample Start->Liquid KBr KBr Pellet (Transmission) Solid->KBr High Resolution ATR ATR Crystal (ZnSe or Diamond) Solid->ATR Rapid Screen Liquid->ATR Soln Solution Cell (CCl4 or CHCl3) Liquid->Soln Precise Frequency Check Validation Check: Is peak broad or sharp? KBr->Check ATR->Check Soln->Check Broad Broad Peak: H-Bonding/Water Present (Dry & Retest) Check->Broad Broad Sharp Sharp Peak: Valid Carbonyl Signal Check->Sharp Sharp

Figure 2: Decision tree for FTIR sample preparation to ensure spectral validity.

Step-by-Step Methodology
  • Background Correction: Always collect a fresh background spectrum (air for KBr/ATR, pure solvent for solution cells) before analysis.

  • Resolution Settings: Set instrument resolution to

    
     or 
    
    
    
    . Lower resolution (
    
    
    ) may mask subtle shifts caused by aryl substituents.
  • Water Exclusion: The amide/lactam region (

    
    ) overlaps with the 
    
    
    
    bending mode of water. Ensure samples are dried over
    
    
    or in a desiccator if hygroscopic.
  • Validation:

    • If using ATR, ensure good contact pressure.

    • If the peak appears as a doublet, check for Fermi resonance (common in lactams) or rotational isomerism.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.

  • Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed discussion on substituent effects in lactams).
  • NIST Chemistry WebBook. (2023). IR Spectrum of 2-Piperidinone. National Institute of Standards and Technology.[3][4]

Sources

Validation

HPLC retention time of 1-(3,5-Dimethylphenyl)piperidin-2-one

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(3,5-Dimethylphenyl)piperidin-2-one Authored by a Senior Application Scientist This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(3,5-Dimethylphenyl)piperidin-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for developing and comparing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of 1-(3,5-Dimethylphenyl)piperidin-2-one. As direct comparative studies on this specific compound are not prevalent in publicly accessible literature, this document serves as an expert-led guide to method development, grounded in fundamental chromatographic principles and data from analogous structures. We will explore the rationale behind analytical choices, present detailed experimental protocols for comparing different stationary phases, and discuss the interpretation of results to select an optimal, validated method suitable for research, development, and quality control environments.

Understanding the Analyte: 1-(3,5-Dimethylphenyl)piperidin-2-one

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. The structure of 1-(3,5-Dimethylphenyl)piperidin-2-one, featuring a substituted aromatic phenyl ring and a polar lactam (piperidin-2-one) moiety, dictates its behavior in a chromatographic system.

  • Hydrophobicity: The dimethylphenyl group imparts significant non-polar character, making the molecule hydrophobic and thus an excellent candidate for reversed-phase HPLC.[1] In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2]

  • Polarity: The lactam ring contains a polar amide functional group, which can engage in dipole-dipole or hydrogen bonding interactions. This polarity balance is a key factor to exploit for achieving selectivity.

  • UV Absorbance: The presence of the aromatic ring provides a strong chromophore, making UV detection a straightforward and sensitive choice for quantification.

Based on this profile, RP-HPLC is the technique of choice. Our comparative guide will focus on two common yet distinct reversed-phase stationary phases to achieve optimal separation: the ubiquitous C18 (Octadecylsilane) and the specialized Phenyl-Hexyl .

The Causality Behind Experimental Choices: C18 vs. Phenyl-Hexyl Columns

The selection of the HPLC column is the most critical factor influencing separation selectivity.[3]

Alternative 1: The Workhorse - C18 Column

A C18 column is the standard starting point for most RP-HPLC method development due to its strong hydrophobic retention mechanism.[4] It separates analytes primarily based on their hydrophobicity. For 1-(3,5-Dimethylphenyl)piperidin-2-one, the C18 phase will interact strongly with the dimethylphenyl moiety. This approach is robust and highly reproducible.

Alternative 2: An Orthogonal Approach - Phenyl-Hexyl Column

A phenyl-stationary phase offers a different, or "orthogonal," separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[5] This can lead to unique selectivity, especially for aromatic compounds, potentially improving resolution from closely related impurities or isomers.[6]

By comparing these two columns, we can determine which interaction mechanism provides the superior separation for our target analyte.

Experimental Design: A Comparative Workflow

The following sections detail the step-by-step protocols for developing and comparing HPLC methods on both C18 and Phenyl-Hexyl columns. The core of this process is a systematic evaluation of mobile phase composition and temperature.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Comparison cluster_final Phase 3: Finalization prep_analyte Prepare Analyte Stock (1 mg/mL in Acetonitrile) scout Scouting Gradient (5-95% B over 15 min) on C18 & Phenyl Columns prep_analyte->scout prep_mobile Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile prep_mobile->scout eval_solvent Evaluate Organic Modifier (Acetonitrile vs. Methanol) scout->eval_solvent Initial Elution Data opt_gradient Optimize Gradient Slope & Isocratic Hold eval_solvent->opt_gradient eval_temp Assess Temperature Effect (e.g., 30°C vs. 40°C) opt_gradient->eval_temp compare Compare Data: Retention Time, Resolution, Peak Shape, Robustness eval_temp->compare Final Chromatograms select Select Optimal Method compare->select

Caption: A logical workflow for systematic HPLC method development and comparison.

Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate elution conditions and compare the initial selectivity of the C18 and Phenyl-Hexyl columns.

Methodology:

  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly.[7]

    • Install the first column (e.g., C18, 4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase conditions (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of 1-(3,5-Dimethylphenyl)piperidin-2-one in Acetonitrile.

  • Chromatographic Run:

    • Inject 5 µL of the sample solution.

    • Run the scouting gradient outlined in Table 1 .

    • Monitor at a wavelength of 254 nm.

  • Column Comparison:

    • Repeat steps 1-3 with the Phenyl-Hexyl column (4.6 x 150 mm, 5 µm), ensuring the system is properly flushed and equilibrated.

Table 1: Scouting Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 95 5
15.0 1.0 5 95
17.0 1.0 5 95
17.1 1.0 95 5

| 20.0 | 1.0 | 95 | 5 |

Protocol 2: Organic Modifier and Temperature Evaluation

Objective: To optimize the separation by comparing Acetonitrile and Methanol and assessing the impact of column temperature.

Methodology:

  • Organic Modifier Comparison:

    • Based on the scouting run, create a focused gradient that elutes the analyte within a shorter window (e.g., 30-70% B over 10 minutes).

    • Prepare a new Mobile Phase B using Methanol (0.1% Formic Acid in Methanol).

    • Run the focused gradient on both columns using both Acetonitrile and Methanol as the organic modifier. Compare peak shape, retention time, and selectivity. Acetonitrile often provides sharper peaks, while Methanol can alter selectivity.[5]

  • Temperature Evaluation:

    • Using the best organic modifier identified, run the optimized method at two different column temperatures: 30°C and 40°C.

    • An increase in temperature generally decreases retention time and mobile phase viscosity, which can improve peak efficiency.[7] However, it can also affect selectivity.

Data Presentation and Interpretation

After executing the protocols, the quantitative data should be summarized for easy comparison. The following tables represent hypothetical results to illustrate the decision-making process.

Table 2: Hypothetical Comparative Data for 1-(3,5-Dimethylphenyl)piperidin-2-one

Parameter C18 Column (ACN, 30°C) Phenyl-Hexyl Column (ACN, 30°C) C18 Column (MeOH, 30°C)
Retention Time (min) 12.5 11.8 14.2
Tailing Factor (As) 1.1 1.0 1.3
Theoretical Plates (N) 15,000 18,000 12,000

| Resolution (Rs) from Impurity X | 1.8 | 2.5 | 1.6 |

Interpretation of Hypothetical Results:
  • Retention Time: The analyte is strongly retained on the C18 column with both solvents, as expected. The Phenyl-Hexyl column shows slightly less retention with Acetonitrile, possibly due to a lower carbon load, but the key is its selectivity.

  • Peak Shape: The Phenyl-Hexyl column provides a more symmetrical peak (Tailing Factor closer to 1.0), indicating better column performance for this analyte.

  • Efficiency: The higher theoretical plate count on the Phenyl-Hexyl column suggests a more efficient separation.

  • Resolution: The most critical parameter is the resolution from a potential closely-eluting impurity. In this hypothetical case, the Phenyl-Hexyl column provides significantly better resolution (Rs = 2.5), demonstrating the value of the alternative π-π interaction mechanism.

Based on this hypothetical data, the Phenyl-Hexyl column with an Acetonitrile/Water gradient at 30°C would be selected as the superior method for further validation.

Final Method Validation and System Suitability

Once the optimal method is selected, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: Ensuring no interference from diluents or matrix components.

  • Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Confirming the method provides correct results with low variability.

  • Robustness: Assessing the method's resilience to small, deliberate changes in parameters like flow rate, temperature, and mobile phase composition.[8]

Diagram: Validation Protocol Flow

Validation_Flow start Optimized Method Selected specificity Specificity (Inject Blank, Placebo) start->specificity linearity Linearity (5+ Concentration Levels) specificity->linearity accuracy Accuracy (% Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Vary Flow, Temp, % Organic) precision->robustness end Validated Method robustness->end

Caption: Standard workflow for analytical method validation.

Conclusion

This guide has outlined a systematic, science-driven approach to developing and comparing HPLC methods for the analysis of 1-(3,5-Dimethylphenyl)piperidin-2-one. By moving beyond a single-column approach and performing a structured comparison between a standard C18 and a Phenyl-Hexyl stationary phase, researchers can leverage different retention mechanisms to achieve superior selectivity and robustness. The provided protocols for scouting, optimization, and data interpretation serve as a blueprint for developing a high-quality, reliable analytical method suitable for the demanding standards of the pharmaceutical and chemical industries.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Conder, Z. M., & Lucy, C. A. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Shimadzu Corporation. (n.d.). Factors Affecting Retention Time.
  • Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Caiali, E., & David, V. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Alomrani, A., et al. (2020, March 15). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed.
  • Lair, V., et al. (2017, July 28). Surface Diffusion of Aromatic Hydrocarbon Analytes in Reversed-Phase Liquid Chromatography. The Journal of Physical Chemistry C - ACS Publications.

Sources

Comparative

Technical Comparison Guide: Structural Elucidation of N-Aryl Substituted Piperidinones

Executive Summary Subject: N-aryl substituted piperidinones (and related piperidines). Context: These scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in anticoagulants (e.g., Apixaban derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: N-aryl substituted piperidinones (and related piperidines). Context: These scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in anticoagulants (e.g., Apixaban derivatives), acetylcholinesterase inhibitors (Donepezil analogs), and CNS agents. The Challenge: The N-aryl bond exhibits restricted rotation due to stereoelectronic effects (n




conjugation), leading to atropisomerism or specific conformational locks that dictate biological efficacy. Objective: This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Modeling for resolving these critical structural features.

Part 1: Comparative Analysis of Structural Determination Methods

For N-aryl piperidinones, the choice of structural elucidation method directly impacts the understanding of the pharmacophore's active conformation. While NMR is standard for bulk purity, SC-XRD is the definitive "product" for resolving the spatial arrangement required for structure-based drug design (SBDD).

Table 1: Performance Comparison – SC-XRD vs. Alternatives
FeatureSC-XRD (Gold Standard) Solution-State NMR (Alternative) DFT / Molecular Modeling (Support)
Primary Output 3D Atomistic Coordinates (CIF)Chemical Shifts (

), Coupling Constants (

)
Energy Landscapes, Predicted Geometry
Stereochemistry Absolute Configuration (R/S) determined directly via anomalous scattering.Relative Configuration (requires NOESY/ROESY); often ambiguous for quaternary centers.Hypothetical; relies on input constraints.
Conformational Insight Precise Twist Angle: Measures exact N-Aryl torsion (

) and ring pucker (

).
Dynamic Average: Signals represent a time-averaged ensemble; rotamers may broaden peaks.Idealized: Gas-phase minima often ignore crystal packing or solvation effects.
Resolution Limit Atomic resolution (< 0.8 Å).Dependent on field strength; signal overlap common in crowded scaffolds.N/A (Theoretical precision, but accuracy depends on functional/basis set).
Sample Requirement Single Crystal (0.1–0.5 mm).Dissolved sample (mg scale).Computational resources.[1][2][3]
Throughput Low to Medium (days to weeks).High (minutes to hours).[4]High (hours).[2][5]
Why SC-XRD is Superior for this Scaffold
  • N-Aryl Torsion Resolution: The biological activity of N-aryl piperidinones often depends on the twist angle between the piperidinone ring and the aryl group. SC-XRD resolves this angle (typically 30°–60° depending on ortho-substituents) with

    
     precision. NMR can only infer this via shielding effects or complex relaxation studies.
    
  • Ring Puckering Analysis: The piperidinone ring can adopt Chair, Boat, or Twist-Boat conformations. SC-XRD provides the exact Cremer-Pople puckering parameters (

    
    ), confirming the "Chair" preference in the solid state which often mimics the bound state in protein pockets.
    
  • Bond Length Precision: SC-XRD reveals the C

    
    –N
    
    
    
    bond shortening (typically ~1.38–1.40 Å vs. 1.47 Å for C-N single bonds), quantifying the degree of conjugation (partial double bond character).

Part 2: Experimental Protocol – Generating High-Quality X-ray Data

To achieve the "product" (a solved structure), a rigorous workflow is required. N-aryl piperidinones are often moderately soluble, requiring specific solvent strategies to induce nucleation.

Phase 1: Crystallization Screening (The Critical Step)

Objective: Grow a single crystal suitable for diffraction (0.1 x 0.1 x 0.2 mm).

  • Purity Check: Ensure sample is >98% pure by HPLC. Impurities poison nucleation sites.

  • Solvent Selection Strategy:

    • Primary Solvent (Good Solubility): Dichloromethane (DCM), Chloroform, or Acetone.

    • Anti-Solvent (Poor Solubility): Hexane, Pentane, or Diethyl Ether.

    • Alternative for Polar Derivatives: Ethanol or Acetonitrile/DMF mixtures (5:1 ratio).

  • Method A: Vapor Diffusion (Preferred for <20 mg)

    • Dissolve 5-10 mg of compound in 0.5 mL of Primary Solvent in a small inner vial.

    • Place open inner vial inside a larger jar containing 5 mL of Anti-Solvent.

    • Seal tightly. The anti-solvent vapor diffuses into the sample, slowly lowering solubility.

    • Timeline: 2–7 days.

  • Method B: Slow Evaporation (Robust)

    • Dissolve 10-20 mg in Ethanol or Acetonitrile.

    • Cover vial with Parafilm and poke 3-5 small holes.

    • Allow solvent to evaporate at controlled temperature (20°C).

    • Timeline: 3–10 days.

Phase 2: Data Collection & Refinement

Protocol:

  • Mounting: Select a crystal with sharp edges and no cracks. Mount on a cryoloop using Paratone oil.

  • Cooling: Flash cool to 100 K (using liquid nitrogen stream) to minimize thermal vibration (atomic displacement parameters).

  • Collection: Collect a full sphere of data (Mo K

    
     or Cu K
    
    
    
    radiation). For organic molecules, Cu K
    
    
    is often preferred for higher intensity, though Mo is standard.
  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) for initial structure solution.

    • Use SHELXL (Least Squares) for refinement.

    • Validation: Check for N-aryl bond geometry. The N atom in the piperidinone ring may be slightly pyramidalized depending on the conjugation.

Part 3: Data Interpretation & Visualization

Typical Structural Parameters for N-Aryl Piperidinones

When analyzing your data, compare against these standard ranges to validate your structure:

ParameterTypical Range (SC-XRD)Structural Significance
C

–N Bond Length
1.38 – 1.41 ÅIndicates

conjugation. Shorter than typical C-N (1.47 Å).
N-Aryl Twist Angle 30° – 90°Dictated by steric clash with ortho-protons. 90° = no conjugation; 0° = max conjugation (rare).
Piperidinone Ring Chair (

)
Most stable conformer.[6] Distorted by bulky C-2/C-6 substituents.
C=O Bond Length 1.21 – 1.23 ÅStandard ketone; deviations suggest H-bonding in the crystal lattice.
Workflow Diagram

The following diagram illustrates the self-validating workflow from synthesis to structural deposition.

G cluster_Methods Growth Methods Synthesis Synthesis of N-aryl Piperidinone Purification HPLC Purification (>98% Purity) Synthesis->Purification Screening Crystallization Screening (Solvent/Anti-solvent) Purification->Screening VaporDiff Vapor Diffusion (DCM / Hexane) Screening->VaporDiff SlowEvap Slow Evaporation (Ethanol / AcCN) Screening->SlowEvap Mounting Crystal Mounting & Cryo-Cooling (100 K) VaporDiff->Mounting SlowEvap->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Reduction & Phasing (SHELXT) Diffraction->Processing Refinement Refinement (SHELXL) & Validation Processing->Refinement Output Final CIF Data (3D Structure) Refinement->Output

Caption: Figure 1.[1][2][5][7] Optimized workflow for obtaining high-resolution crystal structures of N-aryl piperidinones.

References

  • Synthesis and structural analysis of N-aryl-substituted 4-piperidones. Organic Letters.

  • Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. PubMed Central.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences.

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry.

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry.

Sources

Validation

Definitive Guide: Stability Comparison of Piperidin-2-one vs. Piperidin-4-one Derivatives

Executive Summary In the design of bioactive heterocycles, the choice between piperidin-2-one ( -valerolactam) and piperidin-4-one is rarely a mere structural preference—it is a decision that dictates the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles, the choice between piperidin-2-one (


-valerolactam) and piperidin-4-one  is rarely a mere structural preference—it is a decision that dictates the physicochemical robustness and metabolic fate of the lead compound.
  • Piperidin-2-one derivatives function as stable, rigid peptide mimics. They exhibit high chemical stability due to the amide resonance of the lactam ring but can represent a metabolic "soft spot" for hydroxylation if not substituted.

  • Piperidin-4-one derivatives are chemically reactive pharmacophores. They are prone to gem-diol formation (hydration) , aldol-like self-condensation , and rapid metabolic reduction to the corresponding alcohol (piperidin-4-ol).

This guide provides an in-depth technical comparison of these two scaffolds, supported by mechanistic insights, experimental protocols, and stability data.

Chemical Stability & Reactivity Profile

Thermodynamic Stability: The Lactam vs. Ketone Paradox

The fundamental difference lies in the electronic environment of the carbonyl group.

  • Piperidin-2-one (Lactam): The nitrogen lone pair donates into the carbonyl

    
    -system (resonance), significantly reducing the electrophilicity of the carbonyl carbon. This confers exceptional resistance to nucleophilic attack (hydrolysis) under physiological conditions.
    
  • Piperidin-4-one (Ketone): The carbonyl is isolated from the nitrogen by ethylene bridges. It behaves as a typical cyclic ketone, highly susceptible to nucleophilic attack by water (hydration) or enolization.

Comparative Reactivity Table
FeaturePiperidin-2-one (Lactam)Piperidin-4-one (Ketone)
Hydrolysis (pH 7.4) Stable (

days)
Stable (Does not hydrolyze, but hydrates)
Hydration (Gem-diol) Negligible (

)
Significant (

to

)*
Enolization Low (Amide resonance prevents enol)High (Prone to enol-based polymerization)
Oxidation Susceptibility Low (Already oxidized at C2)High (Susceptible to

-oxidation)

*Note: Gem-diol formation in piperidin-4-ones increases drastically with electron-withdrawing N-substituents.

Mechanism of Instability: The Gem-Diol Equilibrium

Piperidin-4-one derivatives exist in an equilibrium with their hydrate (gem-diol). While the ketone form is dominant in organic solvents, aqueous buffers can shift this equilibrium, altering binding kinetics and solubility.

Key Insight: If


 on the nitrogen is an electron-withdrawing group (e.g., 

-acyl,

-sulfonyl), the carbonyl carbon becomes more electrophilic, shifting the equilibrium toward the gem-diol . This can lead to "false negatives" in binding assays that require the ketone form.

Metabolic Stability (DMPK)

Metabolic Fate Pathways

The metabolic stability of these rings differs fundamentally: piperidin-2-one is often a product of metabolism, whereas piperidin-4-one is a substrate for rapid transformation.

Diagram 1: Comparative Metabolic Pathways

MetabolicPathways cluster_2one Piperidin-2-one (Lactam) Fate cluster_4one Piperidin-4-one (Ketone) Fate P2 Piperidin-2-one (Parent) P2_OH Hydroxylated Lactam (Polar Metabolite) P2->P2_OH CYP450 (Slow) RingOpen 5-Amino Acid (Hydrolysis Product) P2->RingOpen Amidase (Rare/Slow) P4 Piperidin-4-one (Parent) P4_OH Piperidin-4-ol (Major Metabolite) P4->P4_OH Ketone Reductase (Rapid) P4_Nox N-Oxide (Minor Metabolite) P4->P4_Nox FMO/CYP (Moderate)

Figure 1: Metabolic divergence. Piperidin-4-one is rapidly reduced by ketone reductases, often limiting its half-life, while piperidin-2-one is robust, primarily cleared via slow oxidative hydroxylation.

CYP450 Interaction[1]
  • Piperidin-2-one: Often generated in vivo by CYP2E1 oxidation of piperidine. As a drug scaffold, it is relatively inert but can undergo hydroxylation at the C4/C5 positions.

  • Piperidin-4-one: The ketone moiety is a prime target for Ketone Reductases (KRs) and Carbonyl Reductases (CBRs) . This reduction to the alcohol (piperidin-4-ol) changes the pharmacophore's polarity and H-bond donor/acceptor profile, often leading to loss of potency (or creating an active metabolite).

Experimental Protocols for Stability Assessment

To objectively compare these derivatives, use the following self-validating protocols.

Protocol A: Chemical Stability (pH Stress Test)

Objective: Determine the susceptibility to hydrolysis (2-one) or hydration/polymerization (4-one).

  • Preparation: Prepare 10 mM stock solutions of the test compound in DMSO.

  • Incubation: Dilute to 50 µM in three buffers:

    • 0.1 M HCl (pH 1.2)

    • 50 mM Phosphate Buffer (pH 7.4)

    • 0.1 M NaOH (pH 10.0)

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Analysis: Quench with cold acetonitrile (containing internal standard). Analyze via LC-MS/MS.

  • Validation:

    • Piperidin-2-one Control: Should show >95% recovery at 48h in pH 7.4.

    • Piperidin-4-one Control: Monitor for "M+18" peak (Gem-diol) or dimer formation.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Quantify intrinsic clearance (


) and identify the "Ketone Reduction" liability.
  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Cofactors:

    • Set 1 (Oxidative): NADPH regenerating system (detects CYP metabolism).

    • Set 2 (Reductive): NADPH without CYP inhibitors (detects Ketone Reductase activity).

  • Procedure:

    • Pre-incubate microsomes + buffer at 37°C for 5 min.

    • Add test compound (final conc. 1 µM).

    • Initiate with Cofactors.

    • Sample at 0, 5, 15, 30, 60 min.

  • Data Processing: Plot

    
     vs. time. Calculate 
    
    
    
    .
Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_Chem Chemical Stability cluster_Bio Metabolic Stability Start Test Compound (Piperidinone Derivative) Buffer Buffer Incubation (pH 1.2 / 7.4 / 10) Start->Buffer Micro Liver Microsomes (+/- NADPH) Start->Micro LCMS_Chem LC-MS Analysis Buffer->LCMS_Chem Result_Chem Identify: Hydrolysis (Lactam) Hydration (Ketone) LCMS_Chem->Result_Chem Decision Go/No-Go Decision Optimize Scaffold Result_Chem->Decision Data Synthesis LCMS_Bio LC-MS Analysis Micro->LCMS_Bio Result_Bio Identify: Hydroxylation (CYP) Reduction (KR) LCMS_Bio->Result_Bio Result_Bio->Decision Data Synthesis

Figure 2: Integrated workflow for assessing chemical and metabolic stability liabilities.

Comparative Data Summary

The following data represents typical stability profiles for


-substituted derivatives (e.g., 

-benzyl).
ParameterPiperidin-2-onePiperidin-4-one
Plasma Stability (

)
> 24 hours< 2 hours (species dependent)
Microsomal

Low to Moderate (< 20 µL/min/mg)High (> 50 µL/min/mg) due to reduction
Major Metabolite Hydroxylated lactam (inactive)Piperidin-4-ol (often active/toxic)
Chemical Liability Ring opening (only in strong acid/base)Aldol condensation, Hydration
Drug-Like Property High (Rigid, Stable)Low (Reactive Intermediate)

Expert Note: Piperidin-4-one is rarely used as the final drug scaffold due to the ketone's reactivity. It is almost exclusively a synthetic intermediate or a prodrug. In contrast, the piperidin-2-one (valerolactam) ring is a validated pharmacophore found in approved drugs (e.g., Apixaban contains a related lactam core).

References

  • BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC10507793. Retrieved from

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Retrieved from

  • PubChem. (2025).[1] Piperidin-2-one Compound Summary. CID 12665. Retrieved from

  • Toutain, P. L., et al. (2004). Plasma terminal half-life. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

1-(3,5-Dimethylphenyl)piperidin-2-one Proper Disposal Procedures

[1][2] Executive Summary: Immediate Operational Directive Do not dispose of 1-(3,5-Dimethylphenyl)piperidin-2-one down the drain. This compound is a substituted lactam (cyclic amide).

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Operational Directive

Do not dispose of 1-(3,5-Dimethylphenyl)piperidin-2-one down the drain.

This compound is a substituted lactam (cyclic amide). While often chemically stable, its nitrogen-containing heterocycle structure poses potential aquatic toxicity and persistence risks. The only validated disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.

Quick-Action Protocol:

  • Segregate: Place in "Non-Halogenated Organic" waste streams (unless dissolved in halogenated solvents).

  • Label: Mark clearly as "Hazardous Waste - Organic Amide/Lactam."

  • Containerize: Use HDPE or amber glass with PTFE-lined caps.

Hazard Identification & Technical Rationale

As a research professional, you may encounter limited specific Safety Data Sheet (SDS) availability for specialized intermediates like 1-(3,5-Dimethylphenyl)piperidin-2-one. In the absence of compound-specific data, we apply Structure-Activity Relationship (SAR) principles to establish a conservative safety profile.

Chemical Profile[3][4][5][6]
  • Functional Group: Cyclic Amide (Lactam) with a dimethyl-substituted phenyl ring.

  • Physical State: Typically a solid or viscous oil depending on purity.

  • Solubility: Lipophilic; low water solubility, high solubility in organic solvents (DMSO, DCM, Methanol).

Inferred Hazard Classification (SAR Analysis)
Hazard CategoryLikely ClassificationMechanism / Rationale
Acute Toxicity Category 4 (Oral)Analogous to piperidine derivatives; metabolic processing of the lactam ring can yield toxic metabolites.
Irritation Skin/Eye Irritant (Cat 2)The dimethylphenyl moiety increases lipophilicity, facilitating dermal absorption and irritation.
Aquatic Toxicity Acute/ChronicNitrogen heterocycles are frequently persistent in water systems and toxic to aquatic life.
Reactivity LowStable under ambient conditions. May hydrolyze in strong acids/bases. Combustible.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . At each stage, you must verify the state of the waste to ensure downstream compatibility.[1]

Phase 1: Waste Characterization & Segregation

Before disposal, determine the matrix of your waste. The presence of solvents dictates the waste stream code.

  • Scenario A: Pure Compound (Solid/Oil)

    • Stream: Solid Hazardous Waste (Organic).

    • Action: Collect in a dedicated wide-mouth HDPE jar.

  • Scenario B: Dissolved in Non-Halogenated Solvent (e.g., MeOH, DMSO, Acetone)

    • Stream: Flammable/Organic Waste.

    • Action: Combine with compatible organic solvents.

  • Scenario C: Dissolved in Halogenated Solvent (e.g., DCM, Chloroform)

    • Stream: Halogenated Organic Waste.[2]

    • Action: CRITICAL: Must be kept separate from non-halogenated solvents to prevent costly disposal surcharges and potential reaction hazards.

Phase 2: Packaging & Stabilization
  • Select Container: Use high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers if the waste is acidic (check pH).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Transport all waste containers in a secondary tray or bucket to capture potential leaks.

Phase 3: Labeling (RCRA Compliance)

Labeling must be compliant with EPA 40 CFR 262.17(a)(5).

  • Words: "Hazardous Waste."[3][4][1][2][5][6]

  • Description: "Waste 1-(3,5-Dimethylphenyl)piperidin-2-one in [Solvent Name]."

  • Hazards: Check "Toxic" and "Irritant" (and "Flammable" if in solvent).

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision tree for segregating this specific compound.

DisposalWorkflow Start Waste: 1-(3,5-Dimethylphenyl) piperidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Liquid Solution / Mixture StateCheck->Liquid Dissolved StreamSolid Stream: Solid Hazardous (Incineration) Solid->StreamSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck StreamHalo Stream: Halogenated Organic Liquid SolventCheck->StreamHalo Contains DCM/Chloroform StreamNonHalo Stream: Non-Halogenated Organic Liquid SolventCheck->StreamNonHalo Methanol/Acetone/DMSO

Caption: Operational decision tree for segregating piperidin-2-one derivative waste based on solvent matrix.

Regulatory & Compliance Context

Strict adherence to regulatory codes protects your facility from fines and environmental liability.[4]

EPA / RCRA Classification[9][11]
  • Listed Waste: This specific compound is not P-listed or U-listed by name (40 CFR 261.33).

  • Characteristic Waste:

    • If in a flammable solvent (Flash point < 60°C): D001 (Ignitable).[7]

    • If pure: Classified as Process Waste requiring toxicity characteristic determination.

  • Generator Status: Ensure you do not exceed your Satellite Accumulation Area (SAA) limits (typically 55 gallons total, or 1 quart for acute hazardous waste).[5]

Emergency Spill Procedures
  • Evacuate: If aerosolized, clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Scoop gently into a waste jar to avoid dust generation.

    • Liquids: Absorb with vermiculite or clay-based absorbent. Do not use paper towels for large spills as they are combustible.

  • Decontamination: Clean surface with a soap/water solution. Collect all cleaning materials as hazardous waste.

References

  • National Research Council (US) Committee on Hazards in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidin-2-one derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]

Sources

Handling

Personal protective equipment for handling 1-(3,5-Dimethylphenyl)piperidin-2-one

CAS: 154913-18-5 | Class: Substituted Lactam / Pharmaceutical Intermediate Part 1: The "Universal Precaution" Directive As researchers, we often handle compounds where specific toxicological data is sparse. 1-(3,5-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 154913-18-5 | Class: Substituted Lactam / Pharmaceutical Intermediate

Part 1: The "Universal Precaution" Directive

As researchers, we often handle compounds where specific toxicological data is sparse. 1-(3,5-Dimethylphenyl)piperidin-2-one is a substituted piperidinone derivative. While the piperidine core is a known irritant and toxicant, the addition of the dimethylphenyl group alters its lipophilicity and bioavailability.

The Scientific Reality: You cannot rely on a generic Material Safety Data Sheet (MSDS) for this compound because it likely lacks long-term chronic toxicity data (carcinogenicity, reproductive toxicity). Therefore, we must apply Control Banding .

Operational Baseline: Treat this compound as an Occupational Exposure Band (OEB) 3 agent until specific potency data proves otherwise.

  • OEL Target: 10 – 100 µg/m³ (8-hour TWA).

  • Primary Risk: Respiratory sensitization and systemic absorption via dermal contact due to increased lipophilicity.

Part 2: Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense, not your first. However, when engineering controls (fume hoods) are breached for weighing or transfer, your PPE must withstand the specific chemical properties of the agent.

Glove Selection Logic (The Permeation Factor)

Standard nitrile gloves are insufficient for prolonged contact with piperidine derivatives in organic solvents.

ParameterRecommendationScientific Rationale
Material Double-gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity) or Laminate (Silver Shield®) for solutions.Piperidine derivatives can permeate thin nitrile in <15 mins. The "cuff-over-sleeve" method prevents wrist exposure.
Change Frequency Every 30 minutes or immediately upon splash.Breakthrough time decreases exponentially when the glove is stretched or abraded.
Technique Closed-Loop Removal Remove outer gloves inside the fume hood to prevent tracking trace powder onto lab door handles.
Respiratory & Body Protection [1][2][3][4]
ComponentSolid Handling (Powder)Solution Handling (Liquid)
Respiratory P100 / N100 Respirator (if outside containment). Surgical masks provide ZERO protection.Half-face respirator with OV/AG cartridges (Organic Vapor/Acid Gas) if not in a hood.
Eye Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that float.Face Shield + Goggles . Piperidinones can be severe ocular irritants.[1][2][3][4][5]
Body Suit Tyvek® Lab Coat (Disposable). Cotton coats trap dust in fibers, creating a secondary exposure source.Chemical Resistant Apron (Butyl or Neoprene) over lab coat.
Part 3: Risk Assessment & PPE Decision Logic

The following decision tree illustrates the risk-based approach to selecting PPE based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Handling 1-(3,5-Dimethylphenyl)piperidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Solvent Volatility? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Nitrile Gloves + Lab Coat + Safety Glasses (MUST be in Fume Hood) Qty_Solid->Level1 No (<100mg) Level3 LEVEL 3 PPE: P100 Respirator + Double Gloves + Tyvek Suit (High Dust Potential) Qty_Solid->Level3 Yes (>100mg) Qty_Liquid->Level1 Low (DMSO/Water) Level2 LEVEL 2 PPE: Double Nitrile + Tyvek Sleeves + Goggles (Vented Balance Enclosure) Qty_Liquid->Level2 High (DCM/MeOH)

Figure 1: Risk-Based PPE Selection Logic. Note that "Level 1" assumes the primary engineering control (Fume Hood) is active.

Part 4: Operational Protocols
Protocol A: Safe Weighing of Static-Prone Powders

1-(3,5-Dimethylphenyl)piperidin-2-one is an organic solid that may accumulate static charge, causing "fly-away" powder that contaminates the balance area.

  • Engineering Setup: Use a Vented Balance Enclosure (VBE) . If unavailable, place the balance deep inside a chemical fume hood.

  • Static Neutralization: Use an ionizing fan or a polonium staticmaster brush directed at the weigh boat. This prevents the powder from repelling off the spatula.

  • The "Drop-Wise" Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable antistatic spatula.

    • Place a chemically wetted Kimwipe (methanol) next to the balance pan (acts as a local humidity sink to reduce static).

  • Decontamination: Wipe the balance area with a 10% soap solution before removing hands from the hood.

Protocol B: Solubilization & Handling

This compound is lipophilic. Common solvents include DMSO, Ethanol, or DCM.

  • Vessel Selection: Use borosilicate glass (scintillation vials). Avoid polystyrene, which may be dissolved by the carrier solvent (e.g., DCM).

  • Pressure Release: When dissolving, the heat of solution (enthalpy) may cause slight pressure buildup. Cap the vial, vortex briefly, then vent the cap inside the hood to release vapor pressure.

  • Labeling: Mark the vial with a red dot or "Bioactive" sticker. This alerts colleagues that this is not just a solvent blank.

Part 5: Emergency Response & Disposal
Spill Response (Solid Powder)

Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently cover the spill with a paper towel soaked in mineral oil or propylene glycol . This traps the powder.

  • Scoop: Use a plastic scoop to lift the oil-soaked towel and powder.

  • Clean: Wash surface with soap and water (3x) to remove lipophilic residues.

Disposal Strategy

Never pour down the drain. This compound is a potential aquatic toxicant.[3]

Waste StreamClassificationPackaging
Solid Waste Hazardous Organic SolidDouble-bagged in clear polyethylene, labeled "Toxic Organic Solid."
Liquid Waste Non-Halogenated (if in EtOH/DMSO)Standard solvent carboy.
Liquid Waste Halogenated (if in DCM/Chloroform)Segregated halogenated waste stream.
References
  • PubChem. (n.d.). Compound Summary: 1-(3,5-Dimethylphenyl)piperidin-2-one. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. Retrieved February 12, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 12, 2026, from [Link]

  • Safe Work Australia. (2016).[6] Piperidine: Human Health Tier II Assessment. Retrieved February 12, 2026, from [Link]

Sources

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